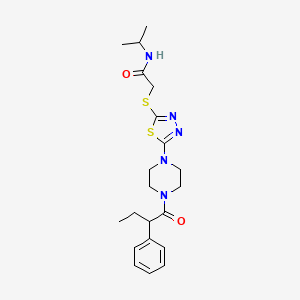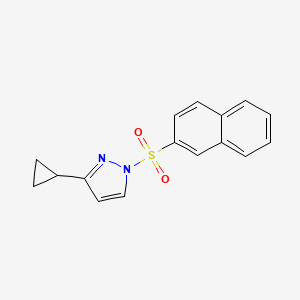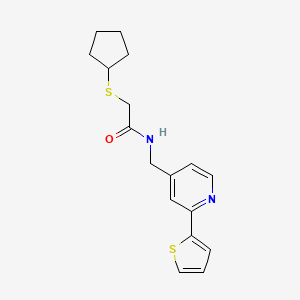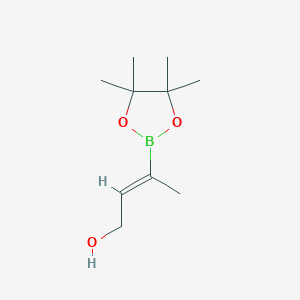
(Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester” is a type of boronic acid pinacol ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . These esters are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic acid pinacol esters often involves the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of boronic acid pinacol esters is characterized by a boron atom bonded to two oxygen atoms and an organic group . The exact structure of “this compound” would require more specific information or a dedicated structural analysis.Chemical Reactions Analysis
Boronic acid pinacol esters are involved in various chemical reactions. One of the most common is the Suzuki–Miyaura coupling, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Another reaction is the catalytic protodeboronation of alkyl boronic esters .Physical and Chemical Properties Analysis
Boronic acid pinacol esters are generally solid at room temperature . Their solubility in organic solvents has been experimentally determined, and it is found that the solubility is dependent on the substituents in the aromatic ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- (Z)-(4-Hydroxy-2-buten-2-yl)boronic acid pinacol ester is used as a starting material in the synthesis of functionalized cyclic 1-alkenylboronates through Diels-Alder reactions, producing high yields (Kamabuchi, Miyaura, & Suzuki, 1993).
- This compound can be transformed into vinyl iodides under specific reaction conditions, enabling the creation of both Z- and E-iodides (Stewart & Whiting, 1995).
Analysis and Stability
- Accurate analysis of boronic pinacol esters, like this compound, is vital for Suzuki-Miyaura chemistry. Optimized RP-HPLC methods have been developed to address challenges such as on-column hydrolysis (Kumar et al., 2014).
- Analytical strategies have been formulated for compounds like 2-aminopyrimidine-5-pinacolboronate ester, which are prone to hydrolysis, to assess purity and stability (Zhong et al., 2012).
Applications in Polymer Synthesis
- This ester has been used in the stereoselective synthesis of (Z)-(1-organo-1-alkenyl)boronic esters, demonstrating its utility in creating complex molecular structures (Moriya, Miyaura, & Suzuki, 1993).
- In the field of materials science, it has been employed for synthesizing boronate-terminated π-conjugated polymers through Suzuki-Miyaura coupling polymerization (Nojima et al., 2016).
Novel Synthesis Techniques
- Innovative methods have been developed for the synthesis of (Z)-fluorinated alkenylboronic acid pinacol esters, showcasing the compound's versatility in organic synthesis (Zhang et al., 2017).
- The compound has also been used in metal-free photoinduced borylation of haloarenes, which is a significant advancement in the synthesis of boronic acids and esters (Mfuh et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Boronic acid pinacol esters have potential for further development in various fields. For instance, they could be repurposed for tuning viscoelastic properties in the development of injectable hydrogels for insulin delivery . Additionally, enantioenriched boronic esters could serve as precursors to chiral organometallic-type nucleophilic reagents .
Eigenschaften
IUPAC Name |
(Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-8(6-7-12)11-13-9(2,3)10(4,5)14-11/h6,12H,7H2,1-5H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNHUQAJHVXMJC-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C/CO)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-cyanophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3005914.png)

![2-(4-ethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3005919.png)
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B3005921.png)

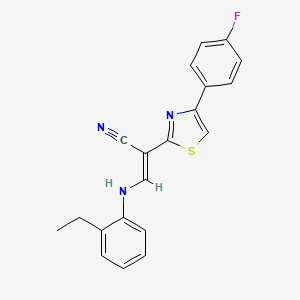
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B3005925.png)

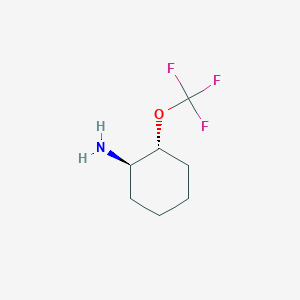
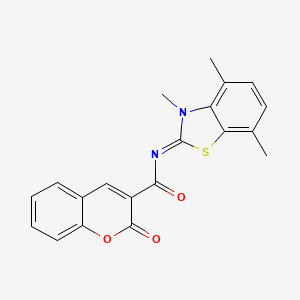
![Ethyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-ethylthiophene-3-carboxylate](/img/structure/B3005931.png)
